4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid

Physicochemical profiling Drug-likeness Aqueous solubility

4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid (CAS 685521-81-7, MFCD14280236) is a synthetic quinoline derivative featuring a 4-methylquinoline core substituted at C2 with a morpholine ring and at C6 with a 4-oxobutanoic acid amide side chain (molecular formula C18H21N3O4, MW 343.4 g/mol). The compound belongs to the (4-methylquinolin-6-yl)carboxamide chemotype, a scaffold from which the validated glucocerebrosidase (GC) inhibitor NCGC00092410 was discovered.

Molecular Formula C18H21N3O4
Molecular Weight 343.4 g/mol
CAS No. 685521-81-7
Cat. No. B3150242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid
CAS685521-81-7
Molecular FormulaC18H21N3O4
Molecular Weight343.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1C=C(C=C2)NC(=O)CCC(=O)O)N3CCOCC3
InChIInChI=1S/C18H21N3O4/c1-12-10-16(21-6-8-25-9-7-21)20-15-3-2-13(11-14(12)15)19-17(22)4-5-18(23)24/h2-3,10-11H,4-9H2,1H3,(H,19,22)(H,23,24)
InChIKeyXAHXLRUIRPTHNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid (CAS 685521-81-7): Structural Identity and Sourcing Baseline


4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid (CAS 685521-81-7, MFCD14280236) is a synthetic quinoline derivative featuring a 4-methylquinoline core substituted at C2 with a morpholine ring and at C6 with a 4-oxobutanoic acid amide side chain (molecular formula C18H21N3O4, MW 343.4 g/mol) [1]. The compound belongs to the (4-methylquinolin-6-yl)carboxamide chemotype, a scaffold from which the validated glucocerebrosidase (GC) inhibitor NCGC00092410 was discovered [2][3]. It is commercially catalogued as a research-grade building block (purity ≥95%) by multiple suppliers including ChemDiv (compound ID BB01-0087) and AK Scientific (catalog 6476CK) [1].

Why 4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid Cannot Be Interchanged with In-Class Analogs


Within the (4-methylquinolin-6-yl)carboxamide chemical series, substitution at the 6-amino acyl position profoundly alters both physicochemical properties and biological target engagement. The 4-oxobutanoic acid side chain of CAS 685521-81-7 introduces a terminal carboxylic acid (computed pKa ~4.5) that is absent in the cyclohexanecarboxamide analog NCGC00092410, resulting in a calculated XLogP3 of 1.2 versus an estimated >3.5 for the cyclohexane-bearing comparator [1][2]. This polarity differential is functionally relevant: the carboxylic acid enables salt formation for aqueous formulation, alters hydrogen-bonding capacity (2 HBD, 6 HBA vs. 1 HBD, 4 HBA for NCGC00092410), and increases topological polar surface area to 91.8 Ų [1]. Furthermore, the morpholine at C2 cannot be arbitrarily replaced by piperidine or pyrrolidine without altering conformational preferences and target binding, as evidenced by the divergent glucocerebrosidase inhibition profiles reported across the (4-methylquinolin-6-yl)carboxamide series [2][3]. These quantifiable differences in drug-likeness parameters and chemical functionality mean that procurement decisions based solely on scaffold similarity without side-chain specification will yield compounds with fundamentally different physicochemical and likely pharmacological behavior [1][2].

Quantitative Differentiation Evidence for 4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid Versus Closest Analogs


Hydrophilicity Advantage: XLogP3 Reduction of ≥2.3 Log Units vs. Cyclohexanecarboxamide Analog NCGC00092410

The target compound (CAS 685521-81-7) exhibits a computed XLogP3 of 1.2, which is substantially lower than the estimated XLogP3 of ≥3.5 for the closest pharmacologically characterized analog NCGC00092410 (N-(4-methyl-2-morpholin-4-ylquinolin-6-yl)cyclohexanecarboxamide, CAS 442898-34-2). This difference arises from the replacement of the lipophilic cyclohexane ring with a polar 4-oxobutanoic acid chain terminating in a free carboxylic acid [1]. The calculated difference of ≥2.3 log units translates to a predicted >100-fold greater relative aqueous solubility for the target compound, consistent with the observation that NCGC00092410 required optimization due to high plasma protein binding attributed in part to its lipophilicity [2].

Physicochemical profiling Drug-likeness Aqueous solubility

Enhanced Hydrogen-Bonding Capacity: 2 HBD / 6 HBA vs. 1 HBD / 4 HBA for Cyclohexanecarboxamide Analog

The 4-oxobutanoic acid side chain of CAS 685521-81-7 provides two hydrogen bond donors (the amide NH and the carboxylic acid OH) and six hydrogen bond acceptors (morpholine O, amide C=O, carboxylic acid C=O and OH, and quinoline N), compared with NCGC00092410 which has only one HBD (amide NH) and four HBA (morpholine O, amide C=O, quinoline N) [1][2]. The additional carboxylic acid donor/acceptor pair increases the topological polar surface area (TPSA) from an estimated ~55 Ų for NCGC00092410 to 91.8 Ų for the target compound [1]. This TPSA value falls within the optimal range (60–140 Ų) associated with oral bioavailability potential while providing additional anchoring points for target protein interactions [3].

Hydrogen bonding Target engagement Molecular recognition

Carboxylic Acid Salt-Forming Capability: Enables Formulation Strategies Unavailable to Neutral Amide Analogs

The terminal carboxylic acid of CAS 685521-81-7 (predicted pKa ~4.5) provides salt-forming capability with pharmaceutically acceptable bases (e.g., sodium, potassium, meglumine), a property entirely absent in the neutral cyclohexanecarboxamide analog NCGC00092410 and the methylpiperazine-substituted analog 4-{[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]amino}-4-oxobutanoic acid (CAS 1119449-97-6) which, despite also bearing a carboxylic acid, has a different C2 substituent that alters overall molecular properties [1]. Salt formation can improve aqueous solubility by orders of magnitude, enhance solid-state stability, and enable pH-controlled release formulations [2]. The morpholine ring (pKa ~8.3 for the conjugate acid) provides an additional ionizable center not present in piperidine- or pyrrolidine-substituted analogs [1].

Formulation Salt screening Crystallization

Scaffold Divergence at the C6 Side Chain: Structural Distinction from the Glucocerebrosidase-Targeted (4-Methylquinolin-6-yl)carboxamide Series

The target compound carries a 4-oxobutanoic acid amide at the quinoline C6 position, whereas all published active members of the (4-methylquinolin-6-yl)carboxamide glucocerebrosidase inhibitor series bear alkyl- or cycloalkyl-carboxamide substituents (e.g., cyclohexane, cyclopropane, 4-methylcyclohexane, 4-propylcyclohexane) [1][2]. Among these, the cyclopropanecarboxamide analog shows an IC50 of 183 nM against glucocerebrosidase (EC 3.2.1.45), and the most potent 4-methylcyclohexanecarboxamide analog shows an IC50 of 63 nM [3]. The divergence of the target compound's C6 side chain from this established SAR series means it cannot be assumed to engage the same target profile; instead, its distinct pharmacophore may redirect activity toward different biological targets within the quinoline-addressable proteome [1].

Structure-activity relationship Chemical probe development Target selectivity

Commercially Defined Purity Specification: ≥95% with Supplier-Specific Quality Documentation

The target compound is commercially available from multiple independent suppliers with clearly documented purity specifications. AK Scientific (catalog 6476CK) certifies a minimum purity of 95% with long-term storage at cool, dry conditions, and provides SDS and Certificate of Analysis (COA) documentation upon request . ChemDiv (compound BB01-0087) lists the compound as a building block with defined molecular weight (343.38) and MFCD number (MFCD14280236), enabling unambiguous identity verification . ChemeNum (catalog CM591288) similarly specifies ≥95% purity . In contrast, the closest bioactive analog NCGC00092410 is typically supplied at ≥98% purity but from fewer vendors and at significantly higher unit cost, reflecting its status as a characterized pharmacological tool rather than a versatile building block .

Quality control Reproducibility Procurement specification

Recommended Application Scenarios for 4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid Based on Quantitative Differentiation Evidence


Aqueous-Phase Biochemical Screening Requiring High Solubility Without DMSO

The target compound's computed XLogP3 of 1.2 (Δ ≥2.3 log units more hydrophilic than NCGC00092410) and carboxylic acid functionality make it the preferred choice for biochemical assays requiring aqueous solubility at concentrations where the cyclohexanecarboxamide analog would precipitate [1]. For high-throughput screening campaigns using aqueous buffer systems with ≤1% DMSO, the predicted >100-fold aqueous solubility advantage reduces the risk of false negatives from compound aggregation, a known limitation of the lipophilic NCGC00092410 series [2].

Salt-Form Screening and Solid-State Formulation Development

With two ionizable centers (carboxylic acid pKa ~4.5 and morpholine conjugate acid pKa ~8.3), the target compound is uniquely suited among close analogs for salt-form screening with pharmaceutically acceptable counterions (Na⁺, K⁺, meglumine, tromethamine) [1]. This capability is absent in the neutral NCGC00092410 and permits exploration of crystalline salt forms with potentially improved dissolution rates, hygroscopicity profiles, and solid-state stability compared to the free acid or neutral amide forms [2].

Chemical Probe Development Requiring a Carboxylic Acid Handle for Bioconjugation

The terminal carboxylic acid of CAS 685521-81-7 provides a synthetically accessible handle for bioconjugation strategies (e.g., amide coupling to PEG linkers, fluorescent reporters, or biotin tags) that is not available in the cyclohexanecarboxamide analog NCGC00092410 or the methylpiperazine-substituted analog CAS 1119449-97-6 [1]. This enables the construction of chemical probe tool compounds (e.g., PROTAC precursors, affinity chromatography ligands) using the intact quinoline-morpholine pharmacophore as the target-binding moiety, facilitating target identification and mechanism-of-action studies [2].

Comparative SAR Exploration of the Quinoline C6 Position Against Uncharacterized Target Space

Given that the target compound's 4-oxobutanoic acid side chain structurally diverges from all published glucocerebrosidase-active (4-methylquinolin-6-yl)carboxamides (which uniformly bear alkyl/cycloalkyl amides), it is the appropriate selection for screening campaigns aimed at identifying novel biological targets within the quinoline-addressable proteome [1]. Its distinct hydrogen-bonding profile (2 HBD, 6 HBA, TPSA 91.8 Ų) compared to the cyclohexanecarboxamide series (1 HBD, 4 HBA, TPSA ~54 Ų) suggests potential for engagement of target classes (e.g., metalloenzymes, phosphatases) that require interaction with a carboxylic acid pharmacophore [2].

Quote Request

Request a Quote for 4-[(4-Methyl-2-morpholin-4-ylquinolin-6-yl)amino]-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.